molecular formula C8H6N2O3 B1587134 2-Methyl-4-nitrophenyl isocyanate CAS No. 56309-59-2

2-Methyl-4-nitrophenyl isocyanate

Cat. No.: B1587134
CAS No.: 56309-59-2
M. Wt: 178.14 g/mol
InChI Key: FZCFUPBIPMLIPI-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrophenyl isocyanate, also known as 1-isocyanato-2-methyl-4-nitrobenzene, is an aryl isocyanate. This compound is characterized by the presence of an isocyanate group (N=C=O) attached to a benzene ring substituted with a methyl group and a nitro group. It is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .

Preparation Methods

2-Methyl-4-nitrophenyl isocyanate can be synthesized through several methods:

Chemical Reactions Analysis

2-Methyl-4-nitrophenyl isocyanate undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrophenyl isocyanate involves its reactivity as an electrophile. The isocyanate group (N=C=O) reacts with nucleophiles, leading to the formation of various products such as urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

2-Methyl-4-nitrophenyl isocyanate can be compared with other similar compounds:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the benzene ring.

Properties

IUPAC Name

1-isocyanato-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCFUPBIPMLIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401678
Record name 2-Methyl-4-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56309-59-2
Record name 2-Methyl-4-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-nitrophenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Methyl-4-nitroaniline (35.0 g, 230 mmol) was dissolved in ethyl acetate (400 ml) and cooled to 0° C. Phosgene (180 ml, 20% in toluene) was added drop wise over 30 min, precipitation of a white salt followed instantly. After the last addition the temperature was allowed to slowly rise to room temperature, and then the reaction mixture was brought to reflux (˜100° C.). It was refluxed for 2 h 30 min, after which 200 ml of solvent was distilled off before the temperature was lowered to 80° C. and phosgene (140 ml, 20% in toluene) was added drop wise. After the last addition the reaction solution was refluxed for 3 hours, allowed to cool to room temperature and concentrated to dryness. The brown/yellow material was dissolved in diethyl ether (250 ml), filtered and concentrated to give a pale brown powder (36 g, 88%).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

7.50 g (49.3 mmol) 2-methyl-4-nitro-aniline are combined with 7.20 ml (59.2 mmol) diphosgene in 200 ml of toluene and refluxed for 2 h with stirring. The reaction mixture is evaporated down i. vac., the residue is twice taken up in toluene and evaporated down completely i. vac. The residue is further reacted without any further purification.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-nitrophenyl isocyanate
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2-Methyl-4-nitrophenyl isocyanate
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2-Methyl-4-nitrophenyl isocyanate
Reactant of Route 4
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2-Methyl-4-nitrophenyl isocyanate
Reactant of Route 5
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2-Methyl-4-nitrophenyl isocyanate
Reactant of Route 6
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2-Methyl-4-nitrophenyl isocyanate

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